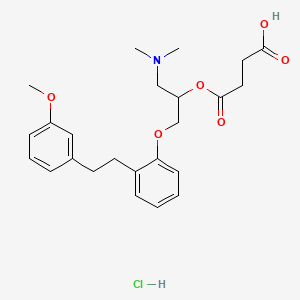

Sarpogrelate Hydrochloride

描述

Sarpogrelate hydrochloride is a selective serotonin (5-HT) receptor antagonist that primarily targets the 5-HT2A receptor. It has attracted significant interest in the scientific community due to its potential therapeutic applications in various vascular diseases. By modulating platelet aggregation, vasoconstriction, inflammation, and oxidative stress, this compound may improve blood flow and alleviate symptoms associated with conditions such as peripheral arterial disease, diabetic complications, atherosclerosis, and coronary artery disease.

The compound's mechanism of action involves blocking the 5-HT2A receptor, which plays a crucial role in platelet aggregation, vasoconstriction, and inflammation. In vitro and in vivo studies have provided valuable insights into the molecular mechanisms underlying the therapeutic potential of this compound in these vascular diseases.

However, further research is required to fully understand its mechanisms of action, evaluate its safety and efficacy in clinical trials, and explore its potential in combination with other therapeutic agents.

属性

IUPAC Name |

4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQBIDFFYCYHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046662 | |

| Record name | Sarpogrelate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135159-51-2 | |

| Record name | Sarpogrelate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135159-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarpogrelate hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135159512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarpogrelate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARPOGRELATE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARPOGRELATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN8N8QP1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sarpogrelate Hydrochloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sarpogrelate hydrochloride is a selective serotonin 5-HT2A receptor antagonist with proven efficacy in the treatment of peripheral arterial disease (PAD) and other ischemic conditions. Its therapeutic effects are primarily attributed to its potent antiplatelet and vasodilatory actions. This technical guide provides a comprehensive overview of the molecular mechanism of action of sarpogrelate, detailing its interaction with the 5-HT2A receptor, its influence on downstream signaling pathways, and its functional consequences on platelet and vascular smooth muscle cell physiology. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pharmacodynamics of sarpogrelate, supported by quantitative data, experimental methodologies, and visual representations of its signaling cascades.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine, plays a multifaceted role in cardiovascular homeostasis and pathophysiology. Upon release from activated platelets, 5-HT can induce potent vasoconstriction and further platelet aggregation by binding to its receptors on vascular smooth muscle cells (VSMCs) and platelets, respectively. The 5-HT2A receptor subtype is the principal mediator of these pro-thrombotic and vasoconstrictive effects.[1][2] this compound is a pharmacological agent specifically designed to antagonize the 5-HT2A receptor, thereby mitigating the detrimental cardiovascular effects of serotonin.[1][3] This guide will elucidate the intricate molecular mechanisms that underpin the therapeutic benefits of sarpogrelate.

Molecular Target: The 5-HT2A Receptor

The primary molecular target of sarpogrelate is the 5-HT2A receptor, a G-protein coupled receptor (GPCR) belonging to the Gq/11 family. Sarpogrelate exhibits high affinity and selectivity for the 5-HT2A receptor.

Binding Affinity

Sarpogrelate and its active metabolite, M-1, demonstrate a high and selective binding affinity for the 5-HT2A receptor. The binding affinities (Ki) of sarpogrelate and M-1 for various serotonin receptor subtypes are summarized in the table below.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |

| Sarpogrelate | 5-HT2A | 8.39 |

| M-1 (active metabolite) | 5-HT2A | 1.70 |

| Sarpogrelate | 5-HT2B | - |

| M-1 (active metabolite) | 5-HT2B | - |

| Sarpogrelate | 5-HT2C | - |

| M-1 (active metabolite) | 5-HT2C | - |

| Sarpogrelate | 5-HT1A | No affinity |

| M-1 (active metabolite) | 5-HT1A | No affinity |

| Sarpogrelate | 5-HT1B | 881 |

| M-1 (active metabolite) | 5-HT1B | 859 |

| Sarpogrelate | 5-HT4 | No affinity |

| M-1 (active metabolite) | 5-HT4 | 838 |

Data compiled from available literature. A hyphen (-) indicates that specific data was not found in the reviewed sources.

Downstream Signaling Pathways

By competitively inhibiting the binding of serotonin to the 5-HT2A receptor, sarpogrelate effectively blocks the initiation of a cascade of intracellular signaling events.

Inhibition of the Phospholipase C (PLC) / Inositol Trisphosphate (IP3) / Diacylglycerol (DAG) Pathway

Activation of the Gq/11-coupled 5-HT2A receptor by serotonin leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Sarpogrelate's antagonism of the 5-HT2A receptor prevents this cascade.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

Sarpogrelate Hydrochloride: A Technical Guide to 5-HT2A Receptor Antagonism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarpogrelate hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor, utilized clinically for its antiplatelet and vasodilatory effects in the management of peripheral circulatory disorders.[1] Its mechanism of action is centered on the competitive blockade of 5-HT2A receptors, which effectively inhibits serotonin-induced platelet aggregation and vascular smooth muscle contraction.[1] Sarpogrelate is a prodrug that is rapidly metabolized to a more potent active metabolite, M-1, which contributes significantly to its therapeutic activity.[2] This technical guide provides an in-depth review of the pharmacology of sarpogrelate, focusing on its interaction with the 5-HT2A receptor. It includes quantitative binding and functional data, detailed experimental methodologies, and visualizations of the core signaling pathways and experimental workflows.

Mechanism of Action: 5-HT2A Receptor Blockade

The primary pharmacological action of this compound is its potent and selective antagonism at the 5-HT2A receptor.[1][3] In physiological systems, serotonin (5-HT) binding to the 5-HT2A receptor on platelets and vascular smooth muscle cells initiates a signaling cascade that leads to platelet aggregation and vasoconstriction, respectively.[1] Sarpogrelate competitively binds to this receptor, preventing serotonin from exerting its biological effects.[1]

Downstream Signaling Pathway Inhibition

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. Upon agonist (serotonin) binding, Gq/11 activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The combination of elevated intracellular Ca2+ and DAG activates protein kinase C (PKC), leading to downstream events such as platelet shape change and aggregation, and smooth muscle contraction.

Sarpogrelate, by blocking the initial receptor activation, effectively inhibits this entire signaling cascade. Some studies also suggest that sarpogrelate and its active metabolite may act as inverse agonists, reducing the receptor's basal activity even in the absence of serotonin.[4]

Pharmacokinetics and Bioactivation

This compound is administered orally and is rapidly metabolized in the liver to its primary active metabolite, M-1.[1][2] This bioactivation is crucial, as M-1 exhibits a significantly higher binding affinity for the 5-HT2A receptor compared to the parent compound, thus prolonging and enhancing the therapeutic effect.[2]

Quantitative Pharmacology

The potency and selectivity of sarpogrelate and its active metabolite, M-1, have been quantified through various receptor binding and functional assays. The data consistently demonstrate high affinity for the 5-HT2A receptor with significantly lower affinity for other serotonin receptor subtypes and other neuroreceptors.

Receptor Binding Affinity

Binding affinity is typically expressed as the inhibition constant (Ki) or as pKi (-log Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki in nM) of Sarpogrelate and Metabolite M-1 at Serotonin Receptors

| Compound | 5-HT2A | 5-HT1A | 5-HT1B | 5-HT2B | 5-HT2C | 5-HT3 | 5-HT4 |

|---|---|---|---|---|---|---|---|

| Sarpogrelate | 8.39[2][5] | No Affinity[2] | 881[2] | 275.4* | 37.2* | No Affinity[2] | No Affinity[2] |

| Metabolite M-1 | 1.70[2] | No Affinity[2] | 859[2] | - | - | No Affinity[2] | 838[2] |

Calculated from pKi values of 6.57 (5-HT2B) and 7.43 (5-HT2C)[3][6]

Functional Antagonist Potency

Functional assays measure the ability of a compound to inhibit a biological response. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Functional Antagonist Potency (pA2 / pKB) of Sarpogrelate and Metabolites

| Compound | Assay System | Receptor Target | Potency (pA2 / pKB) |

|---|---|---|---|

| Sarpogrelate | Rat Tail Artery Contraction | 5-HT2A | 8.53[7][8] |

| Sarpogrelate | Rat Tail Artery Contraction | α1-adrenoceptor | 6.30[7][8] |

| Metabolite (R,S)-M-1 | Rat Tail Artery Contraction | 5-HT2A | 9.04[7][8] |

| Metabolite (R)-M-1 | Rat Tail Artery Contraction | 5-HT2A | 9.00[7][8] |

| Metabolite (S)-M-1 | Rat Tail Artery Contraction | 5-HT2A | 8.81[7][8] |

Key Experimental Protocols

The characterization of sarpogrelate's 5-HT2A antagonism relies on standardized in vitro and in vivo experimental models.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of sarpogrelate for the 5-HT2A receptor.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells stably transfected with the human 5-HT2A receptor (e.g., CHO-K1 cells) or from tissues with high receptor density, such as rat brain cortex.[2][9]

-

Radioligand: A specific 5-HT2A receptor radioligand, such as [3H]ketanserin, is used.

-

Competitive Binding: Receptor membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (sarpogrelate).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of sarpogrelate that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

This functional assay assesses the ability of sarpogrelate to inhibit platelet aggregation induced by serotonin and other agonists.

Objective: To measure the dose-dependent inhibition of platelet aggregation by sarpogrelate.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging fresh whole blood collected from human volunteers or animal subjects.

-

Agonist Selection: Serotonin alone is a weak agonist. Therefore, aggregation is typically induced by adding serotonin in combination with a low concentration of a second agonist, such as collagen or epinephrine.[10][11][12] For example, 0.5-1.0 µM 5-HT plus 3 µM epinephrine can be used.[10][11]

-

Incubation: PRP is pre-incubated with either vehicle or varying concentrations of sarpogrelate for a defined period.

-

Aggregation Measurement: The PRP sample is placed in an aggregometer, a specialized spectrophotometer that measures changes in light transmission as platelets aggregate.

-

Initiation: The agonist combination is added to the PRP to induce aggregation.

-

Data Recording: Light transmission is recorded over time. The maximum percentage of aggregation is determined.

-

Data Analysis: The inhibitory effect of sarpogrelate is calculated by comparing the maximum aggregation in its presence to that of the vehicle control. An IC50 value can be determined.

Conclusion

This compound is a well-characterized, selective 5-HT2A receptor antagonist. Its therapeutic efficacy in peripheral vascular diseases is directly attributable to its ability, and that of its more potent active metabolite M-1, to block serotonin-mediated vasoconstriction and platelet aggregation. The high affinity and selectivity for the 5-HT2A receptor have been robustly demonstrated through quantitative binding and functional assays. The detailed methodologies provided herein serve as a guide for the continued investigation and development of compounds targeting the 5-HT2A receptor for cardiovascular and other therapeutic applications.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Binding affinity of sarpogrelate, a new antiplatelet agent, and its metabolite for serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inverse agonist activity of sarpogrelate, a selective 5-HT2A-receptor antagonist, at the constitutively active human 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS:135159-51-2 | 5-HT2A receptor inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 7. In-vitro pharmacology of sarpogrelate and the enantiomers of its major metabolite: 5-HT2A receptor specificity, stereoselectivity and modulation of ritanserin-induced depression of 5-HT contractions in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of sarpogrelate, a 5-HT(2A) antagonist, on platelet aggregation in patients with ischemic stroke: clinical-pharmacological dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Effects of this compound on platelet aggregation, and its relation to the release of serotonin and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Sarpogrelate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarpogrelate hydrochloride, a selective antagonist of the serotonin 5-HT2A receptor, is primarily recognized for its antiplatelet and vasodilatory effects. However, a growing body of evidence robustly demonstrates its significant anti-inflammatory properties, positioning it as a molecule of interest for a broader range of therapeutic applications. This technical guide provides a comprehensive overview of the core anti-inflammatory mechanisms of this compound, supported by quantitative data from key preclinical and clinical studies. Detailed experimental protocols are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its multifaceted mode of action.

Core Mechanism of Action: 5-HT2A Receptor Antagonism

The principal mechanism underlying the anti-inflammatory effects of this compound is its selective antagonism of the 5-HT2A receptor.[1][2][3] Serotonin (5-hydroxytryptamine, 5-HT), upon binding to its 5-HT2A receptors on various cell types including vascular smooth muscle cells, endothelial cells, and inflammatory cells, can trigger a cascade of pro-inflammatory events.[1][4] this compound effectively blocks this interaction, thereby mitigating downstream inflammatory signaling.[1] The drug exhibits high selectivity for the 5-HT2A receptor subtype, which is crucial for its targeted therapeutic effects.[3][5]

Key Anti-Inflammatory Effects

This compound exerts its anti-inflammatory effects through several interconnected pathways:

Downregulation of Pro-Inflammatory Cytokines and Markers

Clinical and preclinical studies have consistently shown that this compound significantly reduces the levels of key pro-inflammatory cytokines and markers. A meta-analysis of randomized controlled trials demonstrated a notable decrease in serum levels of Interleukin-6 (IL-6) and high-sensitivity C-reactive protein (hsCRP) in patients treated with sarpogrelate.[4][6] In a diabetic mouse model, sarpogrelate treatment led to a reduction in the expression of Tumor Necrosis Factor-alpha (TNF-α).[7][8] This reduction in inflammatory mediators is critical for alleviating the chronic inflammation associated with various cardiovascular and metabolic diseases.[2][4]

Inhibition of Macrophage Activity

Macrophages play a central role in the inflammatory process. This compound has been shown to inhibit macrophage infiltration into tissues and suppress their activation.[7][8][9] In a study on diabetic nephropathy in db/db mice, sarpogrelate treatment decreased macrophage infiltration into the glomeruli.[7][8][10] Furthermore, in vitro experiments using mouse macrophage cell lines (Raw 264.7) demonstrated that sarpogrelate inhibited lipopolysaccharide (LPS)-stimulated macrophage migration and activation.[7][8]

Attenuation of Oxidative Stress

Oxidative stress is intricately linked to inflammation. This compound has demonstrated antioxidant properties by reducing the production of reactive oxygen species (ROS). In vitro studies have shown that sarpogrelate can inhibit superoxide (O2-) production by human neutrophils.[11] In diabetic patients with stable angina, sarpogrelate treatment significantly decreased thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress.[12]

Modulation of Inflammatory Signaling Pathways

This compound influences intracellular signaling pathways that are pivotal in the inflammatory response. In high-glucose-stimulated renal proximal tubule cells, sarpogrelate was found to inhibit the phosphorylation of p38 and JNK, key components of the mitogen-activated protein kinase (MAPK) pathway.[7][8][13] By downregulating these pathways, sarpogrelate can suppress the expression of various pro-inflammatory genes.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory properties of this compound.

Table 1: Clinical Studies

| Study Population | Intervention | Duration | Key Findings | Reference |

| Patients with Peripheral Arterial Disease (PAD) | Sarpogrelate vs. Conventional Treatment | Varied | Significant decrease in hsCRP (MD = -0.57) and IL-6 (MD = 1.48) | [4][6] |

| Diabetic Patients with Stable Angina | Sarpogrelate (300mg/day) vs. Control | 12 months | Significant decrease in hsCRP and TBARS (from 3.51 ± 0.40 to 2.10 ± 0.40 nmol/mL, p<0.01) | [12] |

| Patients with Critical Limb Ischemia (CLI) | Sarpogrelate + BM-MNC Implantation | Not specified | Significant decrease in circulating levels of IL-6 and hsCRP | [14] |

Table 2: Preclinical Studies

| Animal Model / Cell Line | Intervention | Key Findings | Reference |

| db/db mice (Diabetic Nephropathy) | Sarpogrelate (30 mg/kg/day) for 12 weeks | Decreased macrophage infiltration to glomeruli and reduced renal inflammatory signals (e.g., TNF-α) | [7][8][10] |

| Rabbit model of atherosclerosis | Sarpogrelate with or without Vitamin E for 8 weeks | Decreased atherosclerotic area and reduced MMP-1-positive area | [15] |

| LDLr-Knockout Mice (Atherosclerosis) | Sarpogrelate and Pravastatin combination | Markedly decreased expression of ICAM-1 and inflammatory cytokines | [16] |

| Rat Renal Proximal Tubule Cells (NRK-52E) | Sarpogrelate (20 μM) with high glucose (30 mM) | Decreased phosphorylation of p38 and JNK | [7][8][13] |

| Mouse Macrophages (Raw 264.7) | Sarpogrelate (20 μM) with LPS (100 ng/ml) | Inhibited LPS-stimulated macrophage migration and activation | [7][8] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Sarpogrelate (10 μM) | Significantly reduced PRP-induced E-selectin expression | [5] |

Experimental Protocols

Animal Model of Diabetic Nephropathy

-

Animal Model: Male db/db mice (a model for type 2 diabetes) and their non-diabetic db/m littermates.

-

Treatment: this compound (30 mg/kg/day) was administered to the treatment group for 12 weeks.

-

Inflammatory Marker Analysis:

-

Immunohistochemistry: Kidney sections were stained for macrophage markers (F4/80 and CD11c) to assess infiltration.

-

Western Blotting: Renal cortex protein extracts were analyzed for the expression of inflammatory cytokines like TNF-α.

-

Real-time PCR: mRNA expression of inflammatory mediators such as NOS2 was quantified in kidney tissue.[8][10]

-

In Vitro Macrophage Activation Assay

-

Cell Line: Mouse macrophage cell line Raw 264.7.

-

Stimulation: Cells were stimulated with lipopolysaccharide (LPS) (100 ng/ml) to induce an inflammatory response.

-

Treatment: this compound (20 μM) was added to the cell culture with or without LPS.

-

Analysis of Activation and Migration:

In Vitro Endothelial Cell Inflammation Model

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Stimulation: Platelet-rich plasma (PRP) was used to induce an inflammatory response and cell adhesion.

-

Treatment: Sarpogrelate (10 μM) was added to the HUVEC culture.

-

Analysis:

-

Adhesion Assay: The adhesion of THP-1 cells (a human monocytic cell line) to HUVECs was quantified.

-

Protein Expression: The expression of adhesion molecules like E-selectin on HUVECs was measured.[5]

-

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathway of Sarpogrelate's Anti-Inflammatory Action

Caption: Sarpogrelate's mechanism of anti-inflammatory action.

Experimental Workflow for In Vitro Macrophage Study

Caption: In vitro macrophage experimental workflow.

Conclusion

This compound exhibits potent and multifaceted anti-inflammatory properties that extend beyond its established role as an antiplatelet agent. By selectively antagonizing the 5-HT2A receptor, it effectively downregulates pro-inflammatory cytokines, inhibits macrophage activity, and attenuates oxidative stress through the modulation of key signaling pathways. The quantitative data from a range of preclinical and clinical studies underscore its therapeutic potential in managing inflammatory conditions, particularly those associated with cardiovascular and metabolic diseases. The detailed experimental protocols and visual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the anti-inflammatory capabilities of this compound. Further investigation into its clinical utility in a broader spectrum of inflammatory diseases is warranted.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | PLOS One [journals.plos.org]

- 8. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] this compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice | Semantic Scholar [semanticscholar.org]

- 10. This compound ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of sarpogrelate on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 15. Sarpogrelate HCl, a selective 5-HT2A antagonist, retards the progression of atherosclerosis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pravastatin and Sarpogrelate Synergistically Ameliorate Atherosclerosis in LDLr-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

Sarpogrelate Hydrochloride: A Deep Dive into Platelet Aggregation Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sarpogrelate hydrochloride, a selective 5-HT2A receptor antagonist, and its role in the inhibition of platelet aggregation. This document details the core mechanism of action, presents quantitative data from various studies, outlines key experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a pharmacological agent recognized for its potent antiplatelet and vasodilatory effects.[1] Its primary mechanism of action lies in its selective antagonism of the serotonin 2A (5-HT2A) receptor.[1][2] Serotonin, a potent signaling molecule, is stored in dense granules within platelets and is released upon platelet activation.[3][4] This released serotonin then acts on 5-HT2A receptors on the surface of platelets, leading to an amplification of the aggregation response initiated by other agonists such as collagen, adenosine diphosphate (ADP), and thrombin.[3][5][6]

This compound competitively binds to these 5-HT2A receptors, thereby preventing serotonin from exerting its pro-aggregatory effects.[1] This blockade of the 5-HT2A receptor signaling cascade effectively inhibits the secondary wave of platelet aggregation and reduces the overall formation of thrombi.[3] Beyond its direct antiplatelet effects, sarpogrelate has also been shown to inhibit vasoconstriction and the proliferation of vascular smooth muscle cells, contributing to its therapeutic benefits in vascular diseases.[1]

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on platelet aggregation have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a clear comparison of its potency and efficacy under different experimental conditions.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | pKi Value |

| 5-HT2A | 8.52 |

| 5-HT2C | 7.43 |

| 5-HT2B | 6.57 |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a stronger binding affinity.

Table 2: In Vitro Inhibition of Platelet Aggregation by this compound

| Agonist(s) | Sarpogrelate Concentration | Species | Parameter Measured | Result |

| Collagen (0.06-0.12 µg/mL) + Serotonin (0.88 µmol/L) | 10⁻⁶ to 10⁻⁴ mol/L | Human | Maximum Aggregation (%) | Dose-dependent inhibition[7] |

| ADP (5 µmol/L) | N/A (post-medication) | Human | Platelet Aggregation | Suppressed compared to pre-medication[8] |

| Collagen (1 µg/mL) | N/A (post-medication) | Human | Platelet Aggregation | Suppressed compared to pre-medication[8] |

Table 3: Clinical Study: Dose-Dependent Inhibition of Platelet Aggregation in Patients with Cerebral Infarction

| Sarpogrelate Dose | Agonists | Maximum Intensity of Platelet Aggregation (Mean ± SD) |

| 75 mg (tid) | Serotonin (1µM) + Epinephrine (3µM) | >15% (Inclusion criteria)[9] |

| 150 mg (tid) | Serotonin (1µM) + Epinephrine (3µM) | >15% (Inclusion criteria)[9] |

| 300 mg (tid) | Serotonin (1µM) + Epinephrine (3µM) | Significantly lower than lower doses[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function in vitro.[10][11] This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

Venous blood from healthy human donors or animal subjects.

-

Anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet agonists (e.g., Serotonin, ADP, Collagen).

-

This compound solutions of varying concentrations.

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

Blood Collection: Draw venous blood into tubes containing sodium citrate anticoagulant. The first few milliliters should be discarded to avoid activation due to venipuncture.[12]

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Platelet Count Adjustment (Optional): The platelet count in the PRP can be adjusted using PPP if necessary for standardization.

-

Assay Performance:

-

Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar and place it in the heating block (37°C).

-

Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.

-

Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time.

-

Add the platelet agonist (e.g., a combination of serotonin and collagen) to initiate aggregation.

-

Record the change in light transmission over time. The maximum aggregation percentage is the primary endpoint.

-

In Vivo Models of Thrombosis

Animal models are crucial for evaluating the antithrombotic efficacy of this compound in a physiological setting.

Common Models:

-

FeCl3-induced Carotid Artery Thrombosis Model (Rat/Mouse):

-

Anesthetize the animal and expose the common carotid artery.

-

Apply a filter paper saturated with ferric chloride (FeCl3) solution to the artery to induce endothelial injury and thrombus formation.

-

Monitor blood flow using a Doppler flow probe.

-

Administer this compound or vehicle control (e.g., intravenously or orally) prior to or after injury.

-

The primary endpoint is the time to occlusion of the artery.[13]

-

-

Pulmonary Thromboembolism Model (Mouse):

-

Inject a platelet agonist (e.g., a mixture of collagen and epinephrine) intravenously to induce the formation of platelet aggregates in the lungs.

-

Administer this compound or vehicle control prior to the agonist injection.

-

Monitor survival rates or quantify the extent of platelet accumulation in the lungs.[14]

-

-

Arteriovenous (AV) Shunt Thrombosis Model (Rat/Rabbit):

-

Anesthetize the animal and insert an extracorporeal shunt between an artery and a vein.

-

A thrombogenic surface (e.g., a silk thread) is placed within the shunt.

-

Administer this compound or vehicle control.

-

After a set period, the shunt is removed, and the weight of the thrombus formed on the thread is measured.

-

Signaling Pathways in Platelet Aggregation Inhibition

This compound's inhibitory effect is mediated through the blockade of the 5-HT2A receptor signaling cascade in platelets.

Upon activation by serotonin, the 5-HT2A receptor, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG contribute to a cascade of downstream events, including platelet shape change, granule secretion, and the activation of the fibrinogen receptor, glycoprotein IIb/IIIa, which is the final common pathway for platelet aggregation.

Sarpogrelate, by blocking the initial binding of serotonin to the 5-HT2A receptor, prevents the initiation of this entire signaling cascade, thereby inhibiting the amplification of platelet aggregation.

Conclusion

This compound is a well-characterized selective 5-HT2A receptor antagonist with proven efficacy in inhibiting platelet aggregation. Its mechanism of action is centered on blocking the serotonin-mediated amplification of platelet responses. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in the field of antithrombotic therapies. Further research into the nuanced downstream effects of sarpogrelate on various signaling pathways within platelets will continue to enhance our understanding of its therapeutic potential.

References

- 1. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for functional 5-HT2 receptor sites on human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Platelet derived serotonin drives the activation of rat cardiac fibroblasts by 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet 5-HT2A-receptor-mediated induction of aggregation is not altered in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5HT2-receptors and serotonin release: their role in human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on platelet aggregation, and its relation to the release of serotonin and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on adenosine diphosphate- or collagen-induced platelet responses in arteriosclerosis obliterans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]

- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Nanoparticle-induced platelet aggregation and vascular thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of vintoperol on platelet aggregation and experimental thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vasodilatory Effects of Sarpogrelate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarpogrelate hydrochloride is a selective antagonist of the serotonin 5-HT2A receptor, exhibiting significant vasodilatory and antiplatelet effects. This technical guide provides a comprehensive overview of the core mechanisms underlying the vasodilatory properties of this compound. It delves into the intricate signaling pathways, presents quantitative data from a range of preclinical and clinical studies, and details the experimental protocols used to elucidate its pharmacological activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Core Mechanism of Action: 5-HT2A Receptor Antagonism

The primary mechanism by which this compound elicits vasodilation is through its potent and selective antagonism of the 5-HT2A receptor.[1][2][3] Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter, induces vasoconstriction by binding to 5-HT2A receptors on vascular smooth muscle cells (VSMCs).[2][3] this compound competitively blocks this interaction, thereby preventing the downstream signaling cascade that leads to smooth muscle contraction and resulting in vasodilation.[2][3] This is particularly beneficial in pathological conditions characterized by excessive vasoconstriction, such as peripheral arterial disease.[2]

Receptor Binding Affinity

Sarpogrelate and its active metabolite, M-1, exhibit high affinity for the 5-HT2A receptor. The binding affinities (Ki) for sarpogrelate and M-1 across different 5-HT receptor subtypes are summarized in the table below.

| Compound | Receptor | Ki (nM) |

| Sarpogrelate | 5-HT2A | 8.39 |

| 5-HT2B | 269 | |

| 5-HT2C | 37.2 | |

| Active Metabolite (M-1) | 5-HT2A | 1.70 |

Data compiled from multiple sources.

Signaling Pathways in Vasodilation

The vasodilatory effect of this compound is a consequence of its interference with the intracellular signaling pathways triggered by 5-HT in VSMCs.

Inhibition of Intracellular Calcium Mobilization

Activation of 5-HT2A receptors by serotonin leads to a rapid increase in intracellular calcium concentration ([Ca2+]i) in VSMCs, a critical step for muscle contraction.[4] This calcium influx is sourced from both the extracellular space through calcium channels and intracellular stores within the sarcoplasmic reticulum.[4] this compound effectively blocks this 5-HT-induced rise in [Ca2+]i, thereby promoting vasorelaxation.[4][5]

Sarpogrelate's inhibition of 5-HT2A receptor signaling.

Potential Involvement of the Rho-Kinase Pathway

The RhoA/Rho-kinase (ROCK) pathway is a crucial regulator of vascular smooth muscle contraction and is implicated in the pathogenesis of various cardiovascular diseases.[6] This pathway can lead to the inhibition of myosin light chain phosphatase (MLCP), resulting in increased phosphorylation of the myosin light chain and enhanced vasoconstriction.[7][8][9] While direct studies explicitly detailing sarpogrelate's effect on the Rho-kinase pathway in vasodilation are limited, its antagonism of the G-protein coupled 5-HT2A receptor suggests a potential for downstream modulation of this pathway.

Potential influence of sarpogrelate on the Rho-kinase pathway.

Role of the Endothelium

The role of the endothelium in sarpogrelate-induced vasodilation appears to be context-dependent. Some studies suggest that sarpogrelate can improve endothelial function, potentially through an increase in nitric oxide (NO) production.[10] For instance, in a rabbit model of atherosclerosis, sarpogrelate treatment was associated with increased basal NO release and an upregulation of endothelial nitric oxide synthase (eNOS) mRNA.[10][11] However, other studies have shown that the vasodilatory effect of sarpogrelate can be independent of the endothelium and NO synthase.

Quantitative Data on Vasodilatory Effects

The vasodilatory effects of this compound have been quantified in various preclinical and clinical studies.

Preclinical Data

| Experimental Model | Vascular Bed | Parameter | Value |

| Rabbit | Cerebral Artery | IC50 for vasodilation | ~2.3 µM |

| Rat | Aortic Smooth Muscle Cells | Inhibition of 5-HT-induced [Ca2+]i increase | Maximal at 1 µM |

Clinical Data

| Study Population | Vascular Measurement | Treatment Duration | Results |

| Patients with Peripheral Arterial Disease | Forearm Blood Flow (FBF) | 12 weeks | Increase from 13.2 ± 1.7 to 18.1 ± 2.2 mL/min per 100 mL tissue |

| Patients with Peripheral Arterial Disease | Leg Blood Flow (LBF) | 12 weeks | Increase from 8.2 ± 0.9 to 14.2 ± 2.1 mL/min per 100 mL tissue |

| Meta-analysis of RCTs in PAD | Ankle-Brachial Index (ABI) | Varied | Significant increase (SMD = 0.42) |

| Meta-analysis of RCTs in PAD | Dorsalis Pedis Artery Blood Flow | Varied | Significant increase (MD = 0.16) |

| Patients with Coronary Artery Disease | Coronary Blood Flow (Average Peak Velocity) | 1 hour | Baseline: 18 ± 9 to 19 ± 10 cm/s; Maximal: 55 ± 9 to 64 ± 31 cm/s |

| Type 2 Diabetic Patients | Cardio-Ankle Vascular Index (CAVI) | 6 months | Significant decrease from 10.11 ± 0.92 to 9.87 ± 0.97 |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to evaluate the vasodilatory effects of this compound.

Wire Myography for Vasodilation Assessment

Wire myography is an in vitro technique used to measure the contractile and relaxant properties of isolated small arteries.[8][12][13][14][15][16][17][18]

-

Vessel Preparation: Arteries (e.g., coronary, femoral, or mesenteric) are dissected and mounted as ring segments on a wire myograph.

-

Experimental Buffer: The mounted vessels are submerged in a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Pre-constriction: To study vasodilation, the arterial rings are first pre-constricted with a vasoconstrictor agent, commonly serotonin, to achieve a stable level of contraction.

-

Sarpogrelate Application: Cumulative concentration-response curves are then generated by adding increasing concentrations of this compound to the bath.

-

Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-constriction tension.

Workflow for assessing vasodilation using wire myography.

Intracellular Calcium Measurement with Fura-2 AM

The measurement of intracellular calcium levels in VSMCs is crucial for understanding the mechanism of action of sarpogrelate.[19][20][21][22][23][24][25]

-

Cell Culture and Dye Loading: VSMCs are cultured on coverslips and loaded with the ratiometric calcium indicator Fura-2 acetoxymethyl ester (Fura-2 AM).

-

Imaging Setup: The coverslips are mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Stimulation: The cells are first perfused with a baseline physiological solution, followed by a solution containing serotonin to induce a calcium response.

-

Inhibition: To test the effect of sarpogrelate, cells are pre-incubated with this compound before stimulation with serotonin.

-

Data Acquisition and Analysis: The ratio of Fura-2 fluorescence emission at 510 nm when excited at 340 nm and 380 nm is recorded over time. Changes in this ratio are proportional to changes in [Ca2+]i.

Effects in Disease Models

This compound has shown beneficial effects on vascular function in various disease models, particularly in diabetes.[6][26][27] In diabetic rat models, sarpogrelate treatment has been shown to attenuate hyperglycemia-induced endothelial dysfunction and reduce oxidative stress.[1][4] It has also been observed to improve cardiac function in diabetic animals.[4][27]

Conclusion

This compound is a potent vasodilator with a well-defined primary mechanism of action centered on the selective antagonism of 5-HT2A receptors in vascular smooth muscle cells. This leads to the inhibition of serotonin-induced vasoconstriction by preventing the rise in intracellular calcium. While its effects on the Rho-kinase pathway and the precise role of the endothelium warrant further investigation, the existing preclinical and clinical data strongly support its therapeutic potential in cardiovascular diseases characterized by vascular dysfunction. This guide provides a foundational understanding of the vasodilatory effects of this compound, which can inform further research and drug development efforts in this area.

References

- 1. Effect of sarpogrelate treatment on 5-HT modulation of vascular sympathetic innervation and platelet activity in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of sarpogrelate action in improving cardiac function in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of sarpogrelate on cardiovascular disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myosin-light-chain phosphatase - Wikipedia [en.wikipedia.org]

- 9. Phosphorylation-dependent Autoinhibition of Myosin Light Chain Phosphatase Accounts for Ca2+ Sensitization Force of Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sarpogrelate HCl, a selective 5-HT2A antagonist, retards the progression of atherosclerosis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]

- 13. Frontiers | Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 20. mdpi.com [mdpi.com]

- 21. Effects of activation on distribution of Ca2+ in single arterial smooth muscle cells. Determination with fura-2 digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Digital imaging microscopy for intracellular Ca2+ in cultured single rat vascular smooth muscle cells using fluorescent Ca2+ indicator "fura-2"] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phosphorylation of Akt at Thr308 regulates p‐eNOS Ser1177 during physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Low shear stress induces endothelial reactive oxygen species via the AT1R/eNOS/NO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Improvement of Cardiac Function and Subcellular Defects Due to Chronic Diabetes upon Treatment with Sarpogrelate - PMC [pmc.ncbi.nlm.nih.gov]

Sarpogrelate Hydrochloride: An In-Depth Analysis of Its Signaling Pathways and Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarpogrelate hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor, primarily utilized for its antiplatelet and vasodilatory effects in the management of peripheral arterial disease (PAD).[1][2] Its therapeutic efficacy stems from the blockade of serotonin-induced platelet aggregation and vasoconstriction.[1][2] Emerging research has further elucidated its mechanism of action, revealing intricate involvement in downstream signaling cascades that regulate cellular growth, inflammation, and survival. This technical guide provides a comprehensive analysis of the known signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: 5-HT2A Receptor Antagonism

The principal pharmacological action of this compound is its competitive antagonism of the 5-HT2A receptor.[1][2] In the vasculature, serotonin binding to 5-HT2A receptors on platelets and vascular smooth muscle cells triggers a signaling cascade that leads to platelet aggregation and vasoconstriction.[1][2] this compound effectively blocks these effects, contributing to improved blood flow and reduced thrombotic events.[1][2] The drug is metabolized in the liver to its active metabolite, M-1, which exhibits an even higher affinity for the 5-HT2A receptor.[1]

Data Presentation: Receptor Binding Affinity

The selectivity and potency of sarpogrelate and its active metabolite (M-1) have been quantified through receptor binding assays.

| Compound | Receptor | Ki (nM) | pKi | Reference |

| Sarpogrelate | 5-HT2A | 8.39 | 8.52 | [2][3] |

| 5-HT1B | 881 | - | [3] | |

| 5-HT2B | - | 6.57 | [2] | |

| 5-HT2C | - | 7.43 | [2] | |

| Metabolite M-1 | 5-HT2A | 1.70 | - | [3] |

| 5-HT1B | 859 | - | [3] | |

| 5-HT4 | 838 | - | [3] |

Table 1: Binding affinities of sarpogrelate and its active metabolite M-1 for various serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

Signaling Pathway Diagram: 5-HT2A Receptor Antagonism

Downstream Signaling Pathways

Beyond its primary receptor antagonism, this compound influences key intracellular signaling pathways, notably the ERK1/2-GATA4 pathway in cardiomyocytes.

Inhibition of the ERK1/2–GATA4 Signaling Pathway in Cardiac Hypertrophy

Recent studies have identified a cardioprotective role for sarpogrelate through the inhibition of the ERK1/2–GATA4 signaling pathway, independent of its 5-HT2A receptor antagonism. In models of cardiac hypertrophy, various hypertrophic stimuli lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Activated ERK1/2 then phosphorylates the transcription factor GATA4, a critical regulator of the hypertrophic gene program. Sarpogrelate has been shown to suppress the phosphorylation of both ERK1/2 and GATA4, thereby attenuating cardiomyocyte hypertrophy.

Signaling Pathway Diagram: ERK1/2-GATA4 Inhibition

Modulation of the MAPK/ERK Pathway in Neuroprotection

In a model of light-induced retinopathy, sarpogrelate-mediated neuroprotection was found to involve a transient activation of the MAPK/ERK pathway. This suggests a context-dependent and complex role for sarpogrelate in regulating this signaling cascade.

Clinical Efficacy and Impact on Inflammatory Markers

Clinical trials have provided quantitative evidence of sarpogrelate's efficacy in treating PAD. A meta-analysis of randomized controlled trials demonstrated significant improvements in key clinical endpoints and a reduction in inflammatory markers.

Data Presentation: Clinical Efficacy in Peripheral Arterial Disease

| Outcome Measure | Standardized Mean Difference (SMD) or Mean Difference (MD) | 95% Confidence Interval | P-value | Reference |

| Ankle-Brachial Index (ABI) | SMD = 0.05 | 0.20 to 0.74 | 0.0005 | [4][5] |

| Dorsalis Pedis Artery Blood Flow | MD = 0.16 | 0.09 to 0.23 | < 0.001 | [4][5] |

| Pain-Free Walking Distance (PFWD) | MD = 201.86 | 9.34 to 394.38 | 0.04 | [4][5] |

| High-Sensitivity C-Reactive Protein (hsCRP) | MD = -0.57 | -1.12 to -0.02 | 0.04 | [4][5] |

| Interleukin-6 (IL-6) | MD = 1.48 | 0.39 to 2.56 | 0.008 | [4][5] |

Table 2: Summary of clinical efficacy and anti-inflammatory effects of this compound in patients with Peripheral Arterial Disease.[4][5]

Experimental Protocols

In Vitro Cardiomyocyte Hypertrophy Assay

This protocol outlines the general steps to assess the anti-hypertrophic effects of sarpogrelate on cultured cardiomyocytes.

-

Cell Culture: Primary neonatal rat cardiomyocytes are isolated and cultured.

-

Pre-treatment: Cardiomyocytes are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Induction of Hypertrophy: Cells are stimulated with a hypertrophic agonist such as phenylephrine, angiotensin II, or endothelin-1 for 48 hours.

-

Assessment of Hypertrophy:

-

Immunofluorescence Staining: Cells are fixed and stained with antibodies against sarcomeric proteins (e.g., α-actinin). The cell surface area is then measured using imaging software.

-

Gene Expression Analysis: RNA is extracted, and quantitative PCR (qPCR) is performed to measure the mRNA levels of hypertrophic markers like atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP).

-

Protein Synthesis Assay: The rate of protein synthesis can be measured by quantifying the incorporation of a radiolabeled amino acid, such as [3H]-leucine.

-

Experimental Workflow: Cardiomyocyte Hypertrophy Assay

Western Blot Analysis of ERK and GATA4 Phosphorylation

This protocol describes the detection of changes in protein phosphorylation, a key indicator of signaling pathway activation.

-

Sample Preparation: Whole-cell lysates are prepared from treated and control cardiomyocytes using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2) and GATA4 (p-GATA4).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against total ERK1/2 and total GATA4. The density of the phosphorylated protein bands is normalized to the density of the total protein bands.

Future Directions and Unexplored Pathways

While the roles of the 5-HT2A and ERK1/2-GATA4 pathways in sarpogrelate's mechanism of action are becoming clearer, its effects on other significant signaling cascades remain to be fully elucidated.

-

Rho/ROCK Pathway: The RhoA/Rho-kinase (ROCK) pathway is a critical regulator of vascular smooth muscle contraction and is implicated in cardiovascular diseases. Given sarpogrelate's vasodilatory properties, investigating its potential inhibitory effects on RhoA activation and ROCK signaling is a logical next step.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that governs cell survival, growth, and metabolism. Its potential modulation by sarpogrelate, particularly in the context of its anti-inflammatory and cardioprotective effects, warrants further investigation.

Conclusion

This compound's therapeutic benefits are rooted in its primary function as a potent and selective 5-HT2A receptor antagonist. However, its pharmacological profile is broader, encompassing the modulation of intracellular signaling pathways such as the ERK1/2-GATA4 cascade, which contributes to its cardioprotective effects. The quantitative data from both preclinical and clinical studies underscore its efficacy. Further research into its influence on other signaling networks, including the Rho/ROCK and PI3K/Akt pathways, will undoubtedly provide a more complete picture of its molecular mechanisms and may unveil new therapeutic applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The Selective Serotonin 2A Receptor Antagonist Sarpogrelate Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2–GATA4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Effects of Sarpogrelate Hydrochloride on Endothelial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of sarpogrelate hydrochloride on endothelial function. This compound, a selective serotonin 5-HT2A receptor antagonist, has demonstrated significant therapeutic potential in improving endothelial health through various mechanisms, including enhanced nitric oxide bioavailability, reduction of oxidative stress, and anti-inflammatory actions.[1][2][3] This document consolidates key quantitative data from preclinical and clinical studies, details the experimental protocols utilized, and illustrates the underlying signaling pathways.

Core Mechanism of Action

This compound primarily exerts its effects by competitively blocking the 5-HT2A receptor.[1][2] Activation of this receptor by serotonin (5-hydroxytryptamine) on vascular smooth muscle cells and platelets leads to vasoconstriction and platelet aggregation, respectively, contributing to endothelial dysfunction.[1][3] By inhibiting these downstream effects, sarpogrelate promotes vasodilation and reduces thrombotic events.[2][4] Furthermore, emerging evidence suggests that sarpogrelate possesses pleiotropic effects, including the mitigation of inflammation and oxidative stress, which are critical factors in the pathogenesis of endothelial dysfunction.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on endothelial function.

Preclinical Studies

| Animal Model | Key Parameter | Control Group | Sarpogrelate Group | Percentage Change | Study Reference |

| Rabbit Atherosclerosis Model | Atherosclerotic Area | 16.9 ± 2.0% | 8.2 ± 2.0% (with Vitamin E) | -51.5% | [5] |

| Diabetic Rats | Endothelium-Dependent Relaxation | Severely Reduced | Markedly Improved | Not Quantified | [6] |

| Rabbit Vein Graft Model | Superoxide Production | Significantly Higher | Significantly Smaller | Not Quantified | [7] |

Clinical Studies

| Population | Key Parameter | Baseline | Post-Sarpogrelate | P-value | Study Reference |

| Patients with Peripheral Arterial Disease (PAD) | Forearm Blood Flow (mL/min/100mL) | 13.2 ± 1.7 | 18.1 ± 2.2 | < 0.01 | [8][9] |

| Patients with PAD | Leg Blood Flow (mL/min/100mL) | 8.2 ± 0.9 | 14.2 ± 2.1 | < 0.05 | [8][9] |

| Active Young Male Smokers | Endothelium-Dependent Dilatation (%) | 7.4 ± 1.9% | 8.8 ± 1.9% | 0.021 | [10] |

| Patients with Coronary Artery Disease (CAD) | Baseline Average Peak Velocity (cm/s) | 18 ± 9 | 19 ± 10 | < 0.05 | [11] |

| Patients with Coronary Artery Disease (CAD) | Maximal Average Peak Velocity (cm/s) | 55 ± 9 | 64 ± 31 | < 0.05 | [11] |

Meta-Analysis Data in PAD Patients

| Parameter | Standardized Mean Difference (SMD) or Mean Difference (MD) | 95% Confidence Interval | P-value | Study Reference |

| Ankle-Brachial Index (ABI) | SMD = 0.42 | 0.24 to 0.60 | Not Reported | [4] |

| Dorsalis Pedis Artery Blood Flow | MD = 0.16 | 0.09 to 0.23 | Not Reported | [4] |

| Pain-Free Walking Distance (PFWD) | MD = 201.86 | 9.34 to 394.38 | Not Reported | [4] |

| High-Sensitivity C-Reactive Protein (hsCRP) | MD = -0.57 | -1.12 to -0.02 | Not Reported | [4] |

| Interleukin-6 (IL-6) | MD = 1.48 | 0.39 to 2.56 | Not Reported | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Rabbit Model of Atherosclerosis

-

Objective: To investigate the effect of sarpogrelate HCl on the progression of atherosclerosis.[5]

-

Animal Model: Male rabbits.[5]

-

Groups:

-

0.5% Cholesterol Diet (HCD)

-

HCD with Vitamin E

-

HCD with Vitamin E and Sarpogrelate

-

HCD with Sarpogrelate alone[5]

-

-

Duration: 8 weeks.[5]

-

Assessment of Endothelial Function:

-

Atherosclerotic area was measured.[5]

-

Tone-related basal nitric oxide (NO) release was assessed.[5]

-

Acetylcholine-induced relaxation was measured to evaluate endothelium-dependent vasodilation.[5]

-

Endothelial nitric oxide synthase (eNOS) mRNA levels were quantified.[5]

-

Aortic cyclic GMP (cGMP) concentration was measured as an indicator of NO bioactivity.[5]

-

Superoxide (O2-) release was measured to assess oxidative stress.[5]

-

Human Study in Patients with Peripheral Arterial Disease

-

Objective: To evaluate the effects of sarpogrelate on endothelial function in patients with PAD.[8][9]

-

Groups:

-

Assessment of Endothelial Function:

-

Forearm blood flow (FBF) and leg blood flow (LBF) were measured using strain-gauge plethysmography.[8][9]

-

Endothelium-dependent vasodilation was assessed by measuring blood flow responses to reactive hyperemia (RH).[8][9]

-

Endothelium-independent vasodilation was assessed by measuring blood flow responses to sublingual administration of nitroglycerin (NTG).[8][9]

-

Human Study in Active Smokers

-

Objective: To compare the effects of sarpogrelate and cilostazol on endothelial dysfunction in active male smokers.[10]

-

Study Population: 20 young male smokers without known cardiovascular diseases.[10]

-

Study Design: A comparative study.[10]

-

Intervention: 2-week treatment with sarpogrelate and cilostazol.[10]

-

Assessment of Endothelial Function:

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by sarpogrelate and a typical experimental workflow for assessing its effects.

Sarpogrelate's antagonistic action on the 5-HT2A receptor.

Sarpogrelate's enhancement of nitric oxide-mediated vasodilation.

A typical clinical trial workflow for evaluating sarpogrelate.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Sarpogrelate: cardiovascular and renal clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sarpogrelate HCl, a selective 5-HT2A antagonist, retards the progression of atherosclerosis through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sarpogrelate protects against high glucose-induced endothelial dysfunction and oxidative stress [ouci.dntb.gov.ua]

- 7. This compound reduced intimal hyperplasia in experimental rabbit vein graft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a selective 5-HT2A antagonist, improves vascular function in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oral sarpogrelate can improve endothelial dysfunction as effectively as oral cilostazol, with fewer headaches, in active young male smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sarpogrelate, a specific 5HT2-receptor antagonist, improves the coronary microcirculation in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Sarpogrelate Hydrochloride in Atherosclerosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarpogrelate hydrochloride, a selective antagonist of the serotonin 5-HT2A receptor, is a pharmacological agent with established antiplatelet and vasodilatory properties.[1][2] Emerging preclinical evidence suggests a broader therapeutic potential for sarpogrelate in the management of atherosclerosis, a chronic inflammatory disease characterized by plaque buildup in the arteries.[3][4] This technical guide provides an in-depth analysis of the preclinical studies investigating the efficacy and mechanisms of this compound in atherosclerosis. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its primary effects by blocking the 5-HT2A receptor, thereby inhibiting serotonin-induced platelet aggregation and vasoconstriction.[1][5] Beyond this, preclinical research has elucidated a multi-faceted mechanism of action relevant to the pathophysiology of atherosclerosis. This includes the inhibition of vascular smooth muscle cell (VSMC) proliferation, improvement of endothelial function, and anti-inflammatory effects.[4][6][7]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vivo and in vitro preclinical studies of this compound in the context of atherosclerosis.

Table 1: Effects of this compound on Atherosclerotic Plaque Development in Animal Models

| Animal Model | Treatment Group | Dosage | Duration | Key Finding | Percentage Change | Reference |

| New Zealand White Rabbits (High-Cholesterol Diet) | Sarpogrelate + Vitamin E | Not Specified | 8 weeks | Reduction in atherosclerotic area | -51.5% (vs. HCD alone) | [3] |

| LDLr-Knockout Mice (High-Fat Diet) | Sarpogrelate alone | 10 mg/kg | 20 weeks | No significant reduction in plaque area | - | [4] |

| LDLr-Knockout Mice (High-Fat Diet) | Sarpogrelate alone | 50 mg/kg | 20 weeks | Slight, insignificant reduction in plaque area | - | [4] |

| LDLr-Knockout Mice (High-Fat Diet) | Sarpogrelate + Pravastatin | 50 mg/kg (Sarpogrelate) | 12 weeks | Significant reduction in aortic lesions compared to pravastatin alone | Markedly more effective | [4][8] |

Table 2: Cellular and Molecular Effects of this compound in Atherosclerosis Models

| Experimental System | Parameter Measured | Treatment | Key Finding | Quantitative Change | Reference |

| Cultured Rat Aortic Smooth Muscle Cells | DNA, RNA, and protein synthesis (5-HT-induced) | 1 µM Sarpogrelate | Maximal inhibition of synthesis | Not specified | [9] |

| Rabbit Aorta (High-Cholesterol Diet) | eNOS mRNA amount | Sarpogrelate alone | Increased eNOS mRNA | Not specified | [3] |

| Rabbit Aorta (High-Cholesterol Diet) | Matrix Metalloproteinase-1 (MMP-1)-positive area | Sarpogrelate + Vitamin E | Decreased MMP-1 area | Not specified | [3] |

| Rabbit Aorta (High-Cholesterol Diet) | Smooth muscle cell/macrophage ratio in plaque | Sarpogrelate + Vitamin E | Increased ratio | Not specified | [3] |

| LDLr-Knockout Mice (High-Fat Diet) | Inflammatory Cytokine Levels | Sarpogrelate + Pravastatin | Reduced levels | Markedly more effective than single therapies | [4][8] |

| Type 2 Diabetic Patients | Cardio-Ankle Vascular Index (CAVI) | 300 mg/day Sarpogrelate | 6 months | Significant decrease in CAVI | 10.11 ± 0.92 to 9.87 ± 0.97 |

| Type 2 Diabetic Patients | Serum Lipoprotein Lipase (LPL) Mass | 300 mg/day Sarpogrelate | 6 months | Significant increase in LPL mass | 58.2 ± 17.5 to 63.5 ± 21.4 ng/mL |

Signaling Pathways and Mechanisms of Action

Sarpogrelate's therapeutic effects in atherosclerosis are mediated by its influence on several key signaling pathways.

Inhibition of Vascular Smooth Muscle Cell Proliferation

Serotonin (5-HT) is a known mitogen for vascular smooth muscle cells (VSMCs), a critical process in the development of atherosclerotic plaques.[6] Sarpogrelate, by blocking the 5-HT2A receptor on VSMCs, inhibits this proliferative signaling cascade. This involves the prevention of mitogen-activated protein kinase (MAPK) activation and the subsequent downregulation of the expression of early response genes c-Fos and c-Jun.[6] Furthermore, sarpogrelate blocks the 5-HT-induced increase in intracellular calcium concentration, another key signal for cell proliferation.[6]

Caption: Sarpogrelate blocks 5-HT-induced VSMC proliferation.

Improvement of Endothelial Function

Endothelial dysfunction is an early event in atherogenesis. Sarpogrelate has been shown to improve endothelial function, in part by upregulating the expression of endothelial nitric oxide synthase (eNOS).[3] This leads to increased production of nitric oxide (NO), a potent vasodilator and inhibitor of platelet aggregation, leukocyte adhesion, and VSMC proliferation. The increased NO levels also lead to higher concentrations of cyclic guanosine monophosphate (cGMP) in vascular cells, further promoting vasodilation.

Caption: Sarpogrelate improves endothelial function via eNOS upregulation.

Detailed Experimental Protocols

A comprehensive understanding of the preclinical findings requires a detailed examination of the experimental methodologies employed.

In Vivo Rabbit Model of Atherosclerosis

-

Animal Model: Male New Zealand White rabbits.

-

Diet-Induced Atherosclerosis: Animals are fed a high-cholesterol diet (HCD), typically containing 0.5% to 1% cholesterol, for a period of 8 to 12 weeks to induce atherosclerotic lesions.

-

Treatment Groups:

-

Group 1: High-Cholesterol Diet (HCD) only (Control).

-

Group 2: HCD with an antioxidant such as Vitamin E.

-

Group 3: HCD with this compound.

-

Group 4: HCD with a combination of Sarpogrelate and an antioxidant.

-

-

Drug Administration: Sarpogrelate is administered orally, mixed with the chow.

-

Atherosclerotic Plaque Quantification:

-

At the end of the study period, animals are euthanized, and the aorta is excised.

-

The aorta is opened longitudinally, and lipids are stained using Oil Red O, which specifically stains neutral lipids red.

-

The total surface area of the aorta and the area of the stained lesions are quantified using image analysis software.

-

The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.

-

-

Immunohistochemistry: Aortic tissue sections are stained with specific antibodies to identify and quantify cellular components of the plaque, such as smooth muscle cells (using an antibody against α-smooth muscle actin) and macrophages (using an antibody against a macrophage-specific marker like RAM11). The expression of proteins like MMP-1 can also be assessed.

-

Gene Expression Analysis: RNA is extracted from aortic tissue, and the expression levels of specific genes, such as eNOS, are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).

Caption: Workflow for rabbit atherosclerosis studies with sarpogrelate.